Ioversol

説明

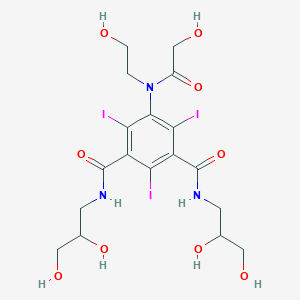

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDBBAQNWSUWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045521 | |

| Record name | Ioversol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water soluble | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87771-40-2, 8771-40-2 | |

| Record name | Ioversol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87771-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioversol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087771402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ioversol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ioversol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOVERSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RIB7X24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

180-182°C | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Ioversol in Radiographic Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Ioversol, a non-ionic, low-osmolar iodinated contrast agent, in radiographic imaging. It delves into its physicochemical properties, the fundamental principles of its interaction with X-rays, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound is a tri-iodinated, non-ionic, water-soluble radiographic contrast medium.[1] Its primary mechanism of action is the attenuation of X-rays, a phenomenon directly related to its iodine content.[1] When administered intravascularly, this compound opacifies the vessels in its path, allowing for the radiographic visualization of internal structures until significant hemodilution occurs.[2][3]

The core principle behind its function lies in the photoelectric effect. The iodine atoms within the this compound molecule have a high atomic number (Z=53), which significantly increases the probability of photoelectric absorption of X-ray photons, particularly at the energy levels used in diagnostic radiology.[2] This absorption prevents the X-ray photons from reaching the detector, creating a contrast between the tissues that have accumulated this compound and the surrounding tissues.

In computed tomography (CT) imaging, this compound enhances the radiographic efficiency, with the degree of density enhancement being directly proportional to the iodine concentration in the administered dose. Following intravenous injection, this compound rapidly diffuses from the vascular to the extravascular space in most tissues. However, in the brain, an intact blood-brain barrier prevents this diffusion. In cases where the blood-brain barrier is disrupted, such as in the presence of tumors or other pathologies, this compound can accumulate in the interstitial space, thereby highlighting these abnormal areas.

Physicochemical Properties of this compound

The efficacy and safety profile of this compound are intrinsically linked to its physicochemical properties. As a non-ionic monomer, it does not dissociate in solution, which contributes to its lower osmolality compared to ionic contrast agents. This lower osmolality is associated with a reduced incidence of adverse effects.

The key physicochemical properties of various this compound formulations are summarized in the tables below.

| Property | Value |

| Chemical Name | N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide |

| Molecular Weight | 807.11 g/mol |

| Organically Bound Iodine | 47.2% |

| Formulation | This compound Concentration (mg/mL) | Iodine Concentration (mg I/mL) | Osmolality (mOsm/kg water) | Viscosity at 25°C (cP) | Viscosity at 37°C (cP) | Specific Gravity at 37°C |

| Optiray 240 | 509 | 240 | 502 | 4.6 | 3.0 | 1.281 |

| Optiray 300 | 636 | 300 | 651 | 8.2 | 5.5 | 1.352 |

| Optiray 320 | 678 | 320 | 702 | 9.9 | 5.8 | 1.371 |

| Optiray 350 | 741 | 350 | 792 | 14.3 | 9.0 | 1.405 |

Pharmacokinetics

This compound follows an open two-compartment model with first-order elimination. It is not significantly metabolized and does not bind to serum or plasma proteins. Following intravascular administration, over 95% of the administered dose is excreted unchanged in the urine within the first 24 hours. The elimination half-life in healthy individuals is approximately 1.5 hours.

| Pharmacokinetic Parameter | Value (for a 50 mL dose of Optiray 320) | Value (for a 150 mL dose of Optiray 320) |

| Cmax | 1.45 mg/mL | 2.36 mg/mL |

| tmax | 2.0 min | 4.3 min |

| AUC | 1.74 mg·hr/mL | 4.43 mg·hr/mL |

| Elimination Half-life | 1.5 hours | 1.5 hours |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Viscosity Measurement

Principle: A rotational viscometer is used to measure the torque required to rotate a spindle at a constant speed while submerged in the this compound solution. This torque is then converted to a viscosity value.

Protocol:

-

Instrument: Rotational Viscometer.

-

Sample Preparation: Allow the this compound solution to equilibrate to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled water bath.

-

Procedure: a. Select the appropriate spindle and rotational speed for the expected viscosity range. b. Immerse the spindle in the this compound solution to the marked level. c. Start the viscometer and allow the reading to stabilize. d. Record the viscosity in centipoise (cP).

Osmolality Determination

Principle: The osmolality of this compound solutions is determined by measuring the freezing point depression, which is directly proportional to the total number of solute particles in the solution.

Protocol:

-

Instrument: Freezing Point Depression Osmometer.

-

Calibration: Calibrate the osmometer using standard solutions of known osmolality.

-

Procedure: a. Pipette a small, precise volume of the this compound solution into a sample tube. b. Place the sample tube in the osmometer's cooling chamber. c. Initiate the measurement cycle, which involves supercooling the sample and then inducing crystallization. d. The instrument measures the freezing point and calculates the osmolality in milliosmoles per kilogram of water (mOsm/kg water).

Protein Binding Assay

Principle: Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins. At equilibrium, the concentration of the unbound drug is the same on both sides of a semi-permeable membrane, while the protein and protein-bound drug remain on one side.

Protocol:

-

Apparatus: Equilibrium dialysis cells with a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa).

-

Reagents: Human serum albumin (HSA) solution, phosphate-buffered saline (PBS), and this compound solution of known concentration.

-

Procedure: a. Place the HSA solution in one chamber of the dialysis cell and the this compound solution in PBS in the other chamber. b. Incubate the cells at a constant temperature (e.g., 37°C) with gentle agitation until equilibrium is reached (typically several hours). c. After incubation, take samples from both chambers. d. Analyze the concentration of this compound in both samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC). e. Calculate the percentage of protein binding.

X-ray Attenuation Measurement

Principle: The linear attenuation coefficient (μ) of this compound is determined by measuring the reduction in X-ray intensity as the beam passes through a known thickness of the solution.

Protocol:

-

Apparatus: A monochromatic or polychromatic X-ray source, a sample holder of known path length, and an X-ray detector.

-

Procedure: a. Measure the initial X-ray intensity (I₀) without the this compound solution in the beam path. b. Fill the sample holder with the this compound solution of a specific concentration. c. Place the sample holder in the X-ray beam path. d. Measure the transmitted X-ray intensity (I). e. The linear attenuation coefficient (μ) can be calculated using the Beer-Lambert law: I = I₀ * e^(-μx), where x is the path length of the sample holder.

Mandatory Visualizations

Caption: Chemical structure of the this compound molecule.

Caption: Mechanism of X-ray attenuation by this compound.

Caption: Simplified pharmacokinetic workflow of this compound.

References

In-Vivo Pharmacokinetics and Biodistribution of Ioversol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and biodistribution of ioversol, a nonionic, iodinated contrast agent. The information presented is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and biomedical imaging. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of this compound's behavior within a biological system.

Pharmacokinetic Profile of this compound

This compound's pharmacokinetic profile in humans is characterized by rapid distribution and elimination, consistent with an open two-compartment model with first-order elimination.[1] Following intravenous administration, it is primarily distributed within the extracellular space and is excreted almost entirely unchanged by the kidneys.[1][2]

Absorption and Distribution

Following intravascular administration, this compound is rapidly distributed throughout the body. Key pharmacokinetic parameters related to its absorption and distribution in healthy volunteers are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers after Intravenous Administration of Optiray 320 [3]

| Parameter | 50 mL Dose | 150 mL Dose |

| Cmax (mg/mL) | 1.45 | 2.36 |

| Tmax (min) | 2.0 | 4.3 |

| AUC (mg·hr/mL) | 1.74 | 4.43 |

| Volume of Distribution (Vd) | 0.26 L/kg | 0.26 L/kg |

| Distribution Half-life (t½α) | 6.8 minutes | 6.8 minutes |

Metabolism and Elimination

This compound does not undergo significant metabolism, deiodination, or biotransformation. It is primarily eliminated from the body via renal excretion.

Table 2: Elimination Pharmacokinetics of this compound in Healthy Volunteers

| Parameter | Value |

| Elimination Half-life (t½β) | 1.5 hours |

| Clearance (mL/min) | 156 (for 50 mL dose) |

| 185 (for 150 mL dose) | |

| Route of Elimination | >95% excreted unchanged in urine within 24 hours |

| Fecal Elimination | Negligible (3-9%) |

| Protein Binding | No significant binding to serum or plasma proteins |

The elimination half-life of this compound can be prolonged in patients with impaired renal function.

Biodistribution

Preclinical studies in animal models provide insight into the tissue distribution of this compound. Following intravenous injection in rats, this compound is rapidly distributed and then cleared, with the highest concentrations found in organs of elimination.

Table 3: Tissue Distribution of 125I-Ioversol in Rats (% of Injected Dose per Gram of Tissue)

| Organ | 2 hours | 24 hours | 48 hours |

| Blood | 0.25 ± 0.04 | 0.01 ± 0.00 | 0.01 ± 0.00 |

| Liver | 0.21 ± 0.03 | 0.03 ± 0.01 | 0.02 ± 0.01 |

| Kidneys | 1.34 ± 0.21 | 0.07 ± 0.02 | 0.04 ± 0.01 |

| Spleen | 0.10 ± 0.02 | 0.02 ± 0.01 | 0.01 ± 0.00 |

| Lungs | 0.23 ± 0.04 | 0.02 ± 0.01 | 0.01 ± 0.00 |

| Heart | 0.16 ± 0.03 | 0.01 ± 0.00 | 0.01 ± 0.00 |

| Brain | 0.01 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |

| Muscle | 0.11 ± 0.02 | 0.01 ± 0.00 | 0.01 ± 0.00 |

| Fat | 0.05 ± 0.01 | 0.01 ± 0.00 | 0.01 ± 0.00 |

Animal studies indicate that this compound does not cross the intact blood-brain barrier.

Experimental Protocols

Human Pharmacokinetic Study Protocol

The following provides a generalized protocol based on clinical studies conducted in healthy volunteers.

3.1.1. Study Population

-

Healthy adult male volunteers.

-

Exclusion criteria would typically include a history of hypersensitivity to contrast media, significant renal or hepatic impairment, and cardiovascular disease.

3.1.2. Dosing and Administration

-

Intravenous administration of this compound (e.g., Optiray 320) at varying doses (e.g., 50 mL and 150 mL).

-

Administration via a peripheral vein.

3.1.3. Sample Collection

-

Blood Samples: Venous blood samples collected into heparinized tubes at baseline and at frequent intervals post-injection (e.g., 2, 5, 10, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) to characterize the plasma concentration-time profile.

-

Urine Samples: Complete urine collections at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to determine the extent and rate of renal excretion.

3.1.4. Pharmacokinetic Analysis

-

Plasma and urine concentrations of this compound are determined using a validated analytical method (see Section 3.2.).

-

Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis. Software such as NONMEM or Phoenix WinNonlin is commonly used for this purpose. The plasma concentration-time data for this compound is best described by a two-compartment model.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices is typically performed using a validated reverse-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

3.2.1. Sample Preparation (Plasma)

-

To a 100 µL aliquot of plasma, add a suitable internal standard.

-

Precipitate proteins by adding 800 µL of a precipitating agent (e.g., 5% perchloric acid or acetonitrile).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Inject a portion of the clear supernatant onto the HPLC system.

3.2.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724) in an isocratic or gradient elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Injection Volume: 20-100 µL.

3.2.3. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), and stability.

Visualizations

References

An In-depth Technical Guide to the Osmolality and Viscosity of Ioversol Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of Ioversol, a nonionic, low-osmolar radiographic contrast agent. Understanding the osmolality and viscosity of different this compound concentrations is critical for optimizing imaging protocols, ensuring patient safety, and advancing research in contrast media development.

Physicochemical Properties of this compound Formulations

This compound is commercially available in several concentrations, each with distinct osmolality and viscosity characteristics. These properties are crucial determinants of the contrast agent's behavior in biological systems, influencing factors such as injection pressure, vascular opacification, and potential for adverse effects. The following tables summarize the quantitative data for various this compound formulations, marketed as Optiray®.

Table 1: Osmolality and Viscosity of Different this compound Concentrations

| This compound Formulation (Trade Name) | This compound Content (mg/mL) | Iodine Content (mg I/mL) | Osmolality (mOsm/kg water) | Viscosity at 25°C (cP) | Viscosity at 37°C (cP) | Specific Gravity at 37°C |

| Optiray 240 | 509 | 240 | 502[1] | 4.0[2], 4.6[1] | 3.0[1][2] | 1.281 |

| Optiray 300 | 636 | 300 | 651 | 8.2 | 5.5 | 1.352 |

| Optiray 320 | 678 | 320 | 702 | 9.9 | 5.8 | 1.371 |

| Optiray 350 | 741 | 350 | 792, 780 | 14.3 | 9.0 | 1.405 |

Note: Minor variations in reported values may exist between different product information documents.

Experimental Protocols for Physicochemical Characterization

Accurate determination of osmolality and viscosity is essential for the quality control and characterization of contrast media. The following sections detail the standard methodologies employed for these measurements.

Osmolality Measurement

Osmolality is a measure of the solute concentration in a solution and is a critical factor in determining the physiological compatibility of injectable drugs. The most common methods for determining the osmolality of this compound solutions are freezing point depression osmometry and vapor pressure osmometry.

2.1.1. Freezing Point Depression Osmometry

This method is based on the colligative property that the freezing point of a solution is depressed in proportion to the molal concentration of solutes.

Experimental Protocol:

-

Calibration: The osmometer is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions) to establish a linear relationship between the freezing point depression and osmolality. A two-point calibration is typically performed, bracketing the expected osmolality of the this compound sample.

-

Sample Preparation: A small, precise volume of the this compound solution is pipetted into a sample tube.

-

Measurement: The sample tube is placed in the osmometer's cooling chamber and supercooled to a temperature below its freezing point.

-

Crystallization Induction: A vibrating probe or a brief electrical current is used to induce crystallization of the sample.

-

Freezing Point Determination: The heat of fusion released during crystallization raises the sample's temperature to its freezing point, where it plateaus. A thermistor measures this equilibrium temperature.

-

Osmolality Calculation: The instrument's software converts the measured freezing point depression into an osmolality value (in mOsm/kg) based on the initial calibration.

2.1.2. Vapor Pressure Osmometry (VPO)

VPO measures the depression of vapor pressure of a solution compared to the pure solvent, which is also a colligative property directly related to the solute concentration.

Experimental Protocol:

-

Sample Application: A small, precise volume of the this compound solution is applied to a filter paper disc.

-

Equilibration: The sample disc is placed within a sealed, thermostated chamber, allowing the vapor pressure of the sample to equilibrate with the surrounding air.

-

Dew Point Measurement: A thermocouple within the chamber is cooled to a temperature below the dew point of the sample's vapor, causing condensation to form on the thermocouple. The temperature at which the rate of condensation equals the rate of evaporation (the dew point) is measured.

-

Osmolality Determination: The difference between the dew point temperature of the sample and that of the pure solvent (typically water) is proportional to the osmolality. The instrument calculates the osmolality based on a prior calibration with standard solutions.

Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for the injectability of contrast media, especially through small-bore catheters. The viscosity of this compound solutions is typically measured using capillary viscometers or rotational viscometers.

2.2.1. Capillary Viscometry

This method relies on measuring the time it takes for a known volume of fluid to flow through a capillary of a known diameter and length under the influence of gravity.

Experimental Protocol:

-

Instrument Setup: A calibrated glass capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) is selected based on the expected viscosity of the this compound sample.

-

Temperature Control: The viscometer is placed in a constant temperature water bath to ensure the measurement is performed at a precise and stable temperature (e.g., 25°C or 37°C).

-

Sample Loading: A precise volume of the this compound solution is introduced into the viscometer.

-

Flow Time Measurement: The sample is drawn up through the capillary, and the time it takes for the meniscus to pass between two marked points is accurately measured using a stopwatch.

-

Viscosity Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where 'C' is the viscometer constant and 't' is the flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).

2.2.2. Rotational Viscometry

Rotational viscometers measure the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. This method is particularly useful for characterizing the flow behavior of non-Newtonian fluids, although this compound solutions are generally considered Newtonian.

Experimental Protocol:

-

Instrument and Spindle Selection: A rotational viscometer with a suitable spindle geometry (e.g., cone and plate, parallel plate, or concentric cylinder) is chosen based on the sample volume and expected viscosity.

-

Sample Loading: The this compound solution is placed in the sample cup or onto the plate of the viscometer.

-

Temperature Control: The sample is allowed to equilibrate to the desired measurement temperature using an integrated temperature control system.

-

Measurement: The spindle is rotated at a set speed, and the instrument measures the resulting torque.

-

Viscosity Calculation: The viscometer's software automatically calculates the dynamic viscosity based on the measured torque, the rotational speed, and the geometry of the spindle.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for osmolality and viscosity measurement, as well as the fundamental relationship between this compound concentration and its key physicochemical properties.

References

Ioversol: A Technical Deep-Dive into its Molecular Characteristics and Iodine Content

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Ioversol, a widely used non-ionic, low-osmolar radiographic contrast agent. This document will detail its molecular weight and iodine content, outline the experimental methodologies used for their determination, and present this information in a clear, structured format for ease of reference and comparison.

Core Physicochemical Data of this compound

This compound is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide. Its key quantitative attributes are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 807.11 g/mol | [1][2] |

| Chemical Formula | C₁₈H₂₄I₃N₃O₉ | [3][4] |

| Organically Bound Iodine Content | 47.2% | [1] |

Experimental Protocols for Quantification and Characterization

The determination of the molecular weight and iodine content of this compound is critical for ensuring its quality, safety, and efficacy as a contrast agent. The following sections detail the methodologies employed for these analyses.

Determination of this compound Content and Purity by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is a common approach for the quantification of this compound in bulk drug substance and finished dosage forms. This method can also be used to identify and quantify any related impurities.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 or phenyl column is often used, where the stationary phase is nonpolar, and the mobile phase is more polar. This compound, being a polar molecule, will have a characteristic retention time under specific chromatographic conditions. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance (e.g., 254 nm).

Typical Chromatographic Conditions:

-

Instrument: Agilent 1260 Infinity series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: Zodiac phenyl C18 column (250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of water and methanol (B129727) (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

-

Standard Preparation: A standard solution of this compound with a known concentration is prepared in the mobile phase.

-

Sample Preparation: The sample containing this compound is accurately diluted with the mobile phase to a concentration within the linear range of the method.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph.

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the peak area of the standard to calculate the concentration of this compound in the sample.

Determination of Iodine Content by Titration

The United States Pharmacopeia (USP) provides a titrimetric method for the assay of this compound and the determination of its iodine content.

Principle: This method involves the chemical reduction of the organically bound iodine to iodide ions. The resulting iodide is then titrated with a standardized solution of silver nitrate (B79036). The endpoint of the titration is determined potentiometrically.

Procedure:

-

Sample Preparation: An accurately weighed amount of the this compound sample is transferred to a glass-stoppered flask.

-

Reduction: A solution of 5 N sodium hydroxide, water, and powdered zinc is added to the flask. The mixture is refluxed for 30 minutes to reduce the organically bound iodine to iodide.

-

Filtration: After cooling, the mixture is filtered to remove the excess zinc and other insoluble materials. The flask and filter are rinsed thoroughly with water, and the rinsings are added to the filtrate.

-

Titration: The filtrate is acidified with 2 N sulfuric acid. The solution is then immediately titrated with 0.05 N silver nitrate.

-

Endpoint Detection: The endpoint of the titration is determined potentiometrically using a silver-silver chloride reference electrode and a silver billet electrode.

-

Calculation: The amount of this compound is calculated from the volume of silver nitrate solution consumed. Each milliliter of 0.05 N silver nitrate is equivalent to 13.45 mg of this compound.

Analytical Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the quality control analysis of this compound, from sample reception to final data analysis.

Caption: Quality control workflow for this compound analysis.

Caption: Experimental workflow for HPLC analysis of this compound.

References

History and development of non-ionic contrast agents like Ioversol

An In-depth Technical Guide to the History and Development of Non-ionic Contrast Agents: A Focus on Ioversol

Introduction: The Genesis of Safer Radiocontrast

The history of medical imaging is intrinsically linked to the development of contrast agents. Early water-soluble agents, developed from the 1920s through the 1950s, were ionic compounds derived from triiodobenzoic acid, such as diatrizoate.[1][2] These first-generation agents were effective but possessed high osmolality, often six times that of blood plasma.[3] This hypertonicity was responsible for a host of adverse effects, including pain, sensations of heat, and a higher risk of severe allergic-like reactions.[1][4] The clinical necessity for safer alternatives drove the next wave of innovation, leading to the development of non-ionic contrast media.

The pivotal breakthrough came from the Swedish radiologist Torsten Almén in the 1960s. He hypothesized that the high osmolality of ionic agents, which dissociate into charged particles (anions and cations) in solution, was the primary cause of their poor tolerability. Almén conceived of a new class of agents: non-ionic molecules that would not dissociate in solution. This would halve the number of particles for a given iodine concentration, thereby dramatically reducing the osmolality and improving patient safety. This concept led to the first non-ionic agent, metrizamide, in 1974. Though a significant advancement, metrizamide's instability in solution and high cost limited its use. This paved the way for the development of stable, ready-to-use, low-osmolality non-ionic contrast agents (LOCM) in the 1980s, such as iohexol (B1672079) and iopamidol, which became the new standard of care.

The Emergence of this compound (Optiray®)

This compound (trade name Optiray®) is a second-generation, non-ionic, monomeric iodinated contrast agent that emerged from this period of intense development. It was approved by the FDA in 1989 and has since been widely used in various diagnostic imaging procedures. As a member of the LOCM class, this compound was designed to provide excellent radiographic enhancement with improved safety and patient tolerance compared to the earlier high-osmolality ionic agents. Its molecular structure features a tri-iodinated benzene (B151609) ring, which provides radiopacity, and multiple hydrophilic hydroxyl groups that ensure high water solubility and low toxicity.

Physicochemical Properties

The clinical performance and safety profile of a contrast agent are dictated by its physicochemical properties, primarily its iodine concentration, osmolality, and viscosity. This compound was engineered to balance these factors, providing sufficient diagnostic contrast while minimizing physiological disturbance.

| Property | This compound (Optiray 320) | Iohexol (Omnipaque 300) | Iopamidol (Isovue 300) | Iodixanol (Visipaque 320) | Diatrizoate (Ionic HOCM) |

| Agent Type | Non-ionic Monomer | Non-ionic Monomer | Non-ionic Monomer | Non-ionic Dimer | Ionic Monomer |

| Iodine (mg/mL) | 320 | 300 | 300 | 320 | ~292 |

| Osmolality (mOsm/kg H₂O) | 702 | ~672 | ~616 | 290 (Iso-osmolar) | ~1500 |

| Viscosity at 37°C (cP) | 5.8 | 6.3 | 4.7 | 11.8 | 4.1 |

Table 1: Comparative physicochemical properties of this compound and other selected iodinated contrast agents. Data compiled from multiple sources for representative concentrations.

Synthesis and Manufacturing

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a multi-step process that has been refined over time to improve yield and purity while reducing costs and the use of hazardous solvents. The core process generally involves the modification of a 5-amino-2,4,6-triiodoisophthalamide backbone.

A common synthetic pathway can be summarized as follows:

-

Acylation: The starting material, 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is reacted with an acylating agent like chloroacetyl chloride in a polar aprotic solvent (e.g., N,N-dimethylacetamide). This step adds a chloroacetamido group at the 5-position of the benzene ring.

-

Hydrolysis: The intermediate product from the acylation step is then subjected to basic hydrolysis, typically using a base like sodium hydroxide. This step is crucial for removing protective groups that may have been added to the hydroxyl functions of the side chains.

-

Hydroxyethylation (Alkylation): The resulting N,N′-bis(2,3-dihydroxypropyl)-5-(chloroacetamido)-2,4,6-triiodoisophthalamide is then reacted with an alkylating agent, such as ethylene (B1197577) oxide, in the presence of a base. This introduces the N-(2-hydroxyethyl) group, a key structural feature of this compound.

-

Final Conversion and Purification: The final step involves reacting the product from the hydroxyethylation step with a source of acetate (B1210297) ions (e.g., sodium acetate) in water. This converts the chloroacetamido group into the final glycolamido side chain, yielding crude this compound. The crude product then undergoes an extensive purification process, often involving techniques like ion exchange chromatography and crystallization, to remove impurities and achieve the high purity required for pharmaceutical use.

References

An In-Depth Technical Guide to the Applications of Ioversol in Preclinical Research Models

For Researchers, Scientists, and Drug Development Professionals

Ioversol, a non-ionic, low-osmolar iodinated contrast agent, is a critical tool in preclinical research, enabling high-resolution visualization of anatomical structures and physiological processes in animal models.[1][2] Its favorable safety profile and diagnostic efficacy make it a valuable asset in a wide range of studies, from oncology to cardiology and neurology.[3][4] This guide provides a comprehensive overview of this compound's applications, detailed experimental protocols, and quantitative data to support the design and execution of robust preclinical imaging studies.

Core Applications in Preclinical Imaging

This compound is predominantly used as a contrast agent for X-ray-based imaging modalities, most notably micro-Computed Tomography (micro-CT), in various animal models.[5]

-

Vascular Imaging and Angiography: this compound allows for detailed visualization of the vasculature, which is crucial for studying tumor angiogenesis, cardiovascular diseases, and stroke models. Its intravascular administration opacifies blood vessels, enabling the assessment of vessel morphology and blood flow dynamics.

-

Oncology Research: In preclinical cancer models, this compound-enhanced micro-CT is used to delineate tumor boundaries, assess tumor volume, and monitor response to therapy. The enhanced permeability and retention (EPR) effect in tumors can lead to the accumulation of this compound, providing clearer images of the tumor microenvironment.

-

Articular Cartilage Imaging: this compound has been successfully employed for the morphological assessment of articular cartilage in small animal models of osteoarthritis. It diffuses into the cartilage, allowing for high-resolution visualization of its structure and the detection of degenerative changes.

-

Myelography: In larger animal models such as dogs, this compound is used for myelography to visualize the spinal cord and nerve roots, demonstrating good radiopacity and miscibility with cerebrospinal fluid.

Physicochemical and Pharmacokinetic Properties

Understanding the properties of this compound is essential for its effective use in preclinical research.

| Property | Value (Optiray 320) | Value (Optiray 350) | Reference |

| This compound Content (mg/mL) | 678 | 741 | |

| Iodine Content (mg/mL) | 320 | 350 | |

| Osmolality (mOsm/kg water) | 702 | 792 | |

| Viscosity at 37°C (cps) | 5.8 | 9.0 | |

| Elimination Half-life (human) | 1.5 hours | - | |

| Excretion | >95% via kidneys within 24h | - | |

| Protein Binding | No significant binding | - |

Experimental Protocols

The following protocols are generalized from published studies and should be adapted to specific experimental needs and institutional guidelines.

The following diagram illustrates a typical workflow for a preclinical imaging study using this compound.

This protocol is suitable for visualizing the vasculature in mice or rats.

-

Animal Preparation: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Place a catheter in the tail vein for intravenous administration.

-

This compound Administration: Administer this compound (e.g., Optiray 320) intravenously. A typical dose for rodents is in the range of 1.5-2.0 mL/kg.

-

Imaging: Immediately after administration, perform a micro-CT scan. The timing is critical due to the rapid renal clearance of this compound.

-

Image Analysis: Reconstruct the 3D images and use appropriate software to segment and analyze the vasculature.

This protocol is adapted from studies on small animal joints.

-

Sample Preparation: Dissect the joint of interest (e.g., mouse femur) and immerse it in a solution of this compound. A 30% concentration of a 350 mg I/mL formulation has been shown to be effective.

-

Equilibration: Allow the sample to equilibrate in the contrast agent solution. A 5-minute immersion time can be sufficient for CA absorption.

-

Imaging: Mount the sample in a micro-CT scanner and acquire high-resolution images.

-

Image Analysis: Manually or semi-automatically contour the articular cartilage to calculate mean attenuation and assess morphology.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from preclinical research involving this compound.

| Animal Model | Application | This compound Formulation | Dose/Concentration | Key Findings | Reference |

| Mice, Rats | Acute Toxicity | This compound | LD50: 17 g/kg (mice), 15 g/kg (rats) | High safety margin in acute toxicity studies. | |

| Dogs | Myelography | This compound 240 mg I/ml | 0.5 ml/kg | Good radiopacity and diagnostic value for up to 60 minutes. | |

| Mice | Articular Cartilage Imaging (ex vivo) | Optiray 350 | 30% solution | Optimal contrast between cartilage, bone, and background. | |

| Rats, Rabbits | Developmental Toxicity | This compound | Up to 3.2 g I/kg/day | No adverse embryo-fetal development effects detected. | |

| Dogs, Rats | Hemodynamics | This compound (32-37% I) | N/A | Minimal effects on heart rate and blood pressure, comparable to other non-ionic agents. |

Biological Considerations and Signaling Pathways

This compound is generally considered to be biologically inert. However, like all contrast media, it can have physiological effects, particularly on hemodynamics and renal function, especially at high doses. Studies have shown that this compound has minimal effects on heart rate and blood pressure compared to high-osmolarity ionic contrast agents. To date, there is no significant evidence in the preclinical literature to suggest that this compound directly and specifically modulates intracellular signaling pathways in a manner that would be a primary focus of most research. Its effects are primarily biophysical (X-ray attenuation) and physiological (due to osmolality and viscosity).

The logical relationship for considering the biological impact of this compound can be visualized as follows:

Conclusion

This compound is a versatile and reliable contrast agent for a multitude of preclinical research applications. Its well-characterized physicochemical properties and safety profile, combined with its efficacy in enhancing contrast for X-ray-based imaging, make it an indispensable tool for researchers. By following established protocols and understanding the quantitative aspects of its use, scientists and drug development professionals can leverage this compound to generate high-quality, reproducible data from their animal models, ultimately advancing our understanding of disease and the development of new therapies.

References

- 1. Contrast-enhanced micro-computed tomography of articular cartilage morphology with this compound and iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. mrsolutions.com [mrsolutions.com]

- 4. Optiray® (this compound) Injection | Guerbet [usa.guerbet.com]

- 5. Micro-CT in Pre-Clinical Studies - Behinnegareh [behinnegareh.com]

Stability and Storage of Ioversol Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ioversol solutions, a nonionic, iodinated contrast medium. The information compiled herein is intended to support research, development, and quality control activities by providing a comprehensive understanding of this compound's stability profile, the analytical methods for its assessment, and the role of its formulation components.

Physicochemical Properties and Formulation

This compound is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide. It is a nonionic, water-soluble compound with a molecular weight of 807.11 g/mol .[1] this compound solutions, such as those marketed under the brand name Optiray™, are sterile, nonpyrogenic, aqueous solutions intended for intravascular administration.

The formulations are clear, colorless to pale yellow solutions.[1] A key feature of this compound is that it is nonionic and does not dissociate in solution.[1] The formulations are typically buffered to a pH range of 6.0 to 7.4 using tromethamine and may also contain edetate calcium disodium (B8443419) as a stabilizer.[1][2] The containers are often filled with nitrogen to displace air and minimize oxidative degradation.

Table 1: Composition of Typical this compound Formulations (Optiray™)

| Formulation | This compound Concentration (mg/mL) | Organically Bound Iodine (mg/mL) | Tromethamine (mg/mL) | Edetate Calcium Disodium (mg/mL) |

| Optiray™ 240 | 509 | 240 | 3.6 | 0.2 |

| Optiray™ 300 | 636 | 300 | 3.6 | 0.2 |

| Optiray™ 320 | 678 | 320 | 3.6 | 0.2 |

| Optiray™ 350 | 741 | 350 | 3.6 | 0.2 |

Stability Profile and Storage Conditions

This compound solutions are stable under ordinary conditions of use and storage. However, they are sensitive to light and should be protected from exposure. Freezing should also be avoided.

Table 2: Recommended Storage and Handling Conditions for this compound Solutions

| Parameter | Recommendation | Citation |

| Storage Temperature | 15°C to 30°C (59°F to 86°F) | |

| Light Exposure | Protect from light. | |

| Freezing | Avoid freezing. | |

| Container | Preserve in single-dose containers, preferably of Type I glass. | |

| Inspection | Visually inspect for particulate matter and discoloration prior to administration. Do not use if particulates are observed or discoloration has occurred. | |

| Unused Portions | Discard any unused portion remaining in the container. |

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. This compound has been subjected to stress conditions, including acid and base hydrolysis, oxidation, and photolytic and thermal degradation, to assess its stability-indicating properties.

While specific quantitative data from these studies are not publicly available in tabular format, the development of a stability-indicating HPLC method confirms that the degradation products can be successfully separated from the parent this compound peak, demonstrating the method's specificity.

Degradation Pathways

The degradation pathways for this compound have not been extensively detailed in publicly available literature. However, based on the known degradation mechanisms of other iodinated X-ray contrast media, the following pathways are plausible:

-

Deiodination: The cleavage of carbon-iodine bonds, leading to the formation of less iodinated and non-iodinated aromatic compounds. This can be initiated by light or heat.

-

Hydrolysis: Cleavage of the amide bonds in the side chains, particularly under strong acidic or basic conditions.

-

Oxidation: Oxidation of the hydroxyl groups on the side chains.

-

Dehydration and Decarboxylation: Potential degradation pathways under thermal stress.

It is important to note that under the recommended storage conditions, this compound solutions are highly stable, and significant degradation is not expected.

Role of Excipients in Stability

The excipients in this compound formulations play a critical role in maintaining the stability and safety of the drug product.

-

Tromethamine: This is an organic amine buffer used to maintain the pH of the solution within a narrow range (6.0-7.4). A stable pH is crucial for preventing acid- or base-catalyzed hydrolysis of the amide linkages in the this compound molecule.

-

Edetate Calcium Disodium (Calcium Disodium EDTA): This component acts as a chelating agent. Its primary function is to bind to any trace amounts of polyvalent metal ions that may be present in the solution. These metal ions can act as catalysts for oxidative degradation of this compound. By sequestering these ions, edetate calcium disodium enhances the stability of the solution. The use of the calcium disodium salt of EDTA is important to prevent the chelation and subsequent depletion of essential calcium ions from the body.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of this compound solutions.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound and the separation of its degradation products.

Table 3: HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

| Column | Zodiac phenyl C18 (250 mm × 4.6 mm; 5 µm particle size) |

| Mobile Phase | Water:Methanol (90:10 v/v) |

| Detection | Diode-Array Detector (DAD) at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 50 µL |

| Temperature | 35 ± 0.5°C |

| Retention Time | Approximately 4.11 min |

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of USP this compound Reference Standard (RS) in water at a known concentration.

-

Sample Solution: Dilute the this compound injection with water to a suitable concentration for analysis.

Assay (Potentiometric Titration) - USP Method

This method is used to determine the content of this compound in the injection.

-

Sample Preparation: Transfer a volume of this compound Injection, equivalent to approximately 500 mg of this compound, to a glass-stoppered flask. Add 12 mL of 5 N sodium hydroxide, 20 mL of water, and 1 g of powdered zinc.

-

Reflux: Connect the flask to a reflux condenser and reflux for 30 minutes.

-

Cooling and Rinsing: Cool the flask to room temperature and rinse the condenser with 20 mL of water.

-

Filtration: Filter the mixture and rinse the flask and filter, adding the rinsings to the filtrate.

-

Titration: Add 40 mL of 2 N sulfuric acid to the filtrate and immediately titrate with 0.05 N silver nitrate, determining the endpoint potentiometrically using a silver-silver chloride double junction reference electrode and a silver billet electrode.

Particulate Matter in Injections - USP <788>

This test is performed to enumerate subvisible extraneous particles.

Method 1: Light Obscuration Particle Count Test

-

Preparation: Combine the contents of 10 or more units of this compound Injection in a clean container to obtain a volume of not less than 25 mL. Degas the solution by sonication or by letting it stand.

-

Procedure: Use a calibrated light obscuration particle counter. Rinse the apparatus with particle-free water. Mix the this compound solution by inverting 20 times. Remove four portions of not less than 5 mL each and count the number of particles at ≥10 µm and ≥25 µm. Discard the first count and calculate the mean number of particles from the remaining counts.

Method 2: Microscopic Particle Count Test

This method is used if the light obscuration test fails or is not applicable.

-

Filtration: Wet a membrane filter with particle-free water and place it in the filter holder. Filter the this compound solution under vacuum.

-

Drying: Place the filter in a petri dish and dry it.

-

Microscopic Examination: Place the petri dish on the stage of a microscope and count the number of particles that are ≥10 µm and ≥25 µm.

Viscosity Determination - USP <911>

A Ubbelohde-type capillary viscometer can be used for this measurement.

-

Apparatus: Use a calibrated Ubbelohde-type viscometer.

-

Procedure: Place the this compound solution into the viscometer and equilibrate it in a thermostatted bath at a specified temperature (e.g., 25°C or 37°C) for about 20 minutes.

-

Measurement: By gentle suction, draw the liquid up through the capillary tube. Allow the liquid to flow down through the capillary and record the time it takes for the meniscus to fall between two marked points.

-

Calculation: Calculate the kinematic viscosity using the measured flow time and the viscometer constant.

Visualizations

Experimental Workflow for this compound Stability Testing

Caption: Workflow for long-term and accelerated stability testing of this compound solutions.

Logical Relationship of this compound Formulation and Stability

Caption: Role of excipients in mitigating stress-induced degradation of this compound.

Signaling Pathways

As a diagnostic contrast agent, this compound is designed to be biologically inert and is rapidly excreted from the body, primarily via the kidneys, without undergoing metabolism. Its mechanism of action is physical, based on the attenuation of X-rays by the organically bound iodine, which allows for the visualization of blood vessels and internal organs. There is no evidence in the current literature to suggest that this compound interacts with or modulates any specific cellular signaling pathways. Therefore, a discussion of signaling pathways is not applicable to the primary function and stability of this compound solutions.

References

The Pharmacokinetic Profile of Ioversol: An In-depth Technical Guide on its Excretion and Half-Life in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excretion profile and elimination half-life of Ioversol, a non-ionic, low-osmolar radiographic contrast agent, in key preclinical animal models. The following sections detail the quantitative pharmacokinetic parameters, experimental methodologies, and conceptual frameworks used in these studies, offering valuable insights for researchers in drug development and diagnostic imaging.

Quantitative Data Summary

The pharmacokinetic properties of this compound have been primarily investigated in rat and dog models. The data consistently demonstrate rapid distribution and subsequent elimination, predominantly through the renal route. The key quantitative parameters are summarized in the tables below for ease of comparison.

Table 1: Elimination Half-Life of this compound in Animal Models

| Animal Model | Dose (g I/kg) | Route of Administration | Distribution Half-Life (t½α) | Elimination Half-Life (t½β) |

| Rat | 0.2 and 1.0 | Intravenous | Not Specified | Not Specified |

| Dog | 0.2 and 2.0 | Intravenous | 2.5 - 3.5 minutes | 51 - 54 minutes |

Table 2: Excretion Profile of this compound in Animal Models (48 hours post-administration)

| Animal Model | Dose (g I/kg) | Primary Excretion Route | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) |

| Rat | 0.2 and 1.0 | Urine | 91 - 99% | ~1% |

| Dog | 0.2 and 2.0 | Urine | 86 - 88% | 3 - 9% |

Experimental Protocols

The following sections outline the detailed methodologies typically employed in the investigation of this compound's excretion and half-life in animal models. These protocols are synthesized from various preclinical studies and represent the standard practices in the field.

Animal Models and Husbandry

-

Species: Male and female Sprague-Dawley rats and Beagle dogs are commonly used.

-

Health Status: Animals are acclimated to the laboratory environment and confirmed to be in good health prior to the study.

-

Housing: During the experimental period, animals are housed individually in metabolic cages designed for the separate collection of urine and feces.

-

Diet: Standard laboratory chow and water are provided ad libitum, except for a brief fasting period prior to this compound administration, as required by the specific study design.

Radiolabeling of this compound

To facilitate accurate quantification in biological samples, this compound is often radiolabeled, typically with Iodine-125 (¹²⁵I).

-

Method: Exchange labeling is a common method for introducing ¹²⁵I into the this compound molecule.

-

Purity: The radiochemical purity of ¹²⁵I-Ioversol is confirmed using techniques such as reverse-phase high-performance liquid chromatography (HPLC) before administration.

Administration of this compound

-

Route: For pharmacokinetic studies, this compound is administered intravenously (IV), typically as a bolus injection.

-

Dosage: Doses ranging from 0.2 to 2.0 g of iodine per kilogram of body weight (g I/kg) are representative of those used in preclinical studies.

-

Vehicle: this compound is typically formulated in a sterile aqueous solution for injection.

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points. In dogs, blood is often drawn from the jugular or cephalic vein via an indwelling catheter to minimize stress to the animal. In rats, blood can be collected via tail vein or cardiac puncture at the termination of the experiment.

-

Urine and Feces: Urine and feces are collected separately using metabolic cages at various intervals (e.g., 0-2, 2-8, 8-24, and 24-48 hours) post-administration.

Sample Processing and Analysis

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Quantification of this compound: The concentration of this compound in plasma and the amount excreted in urine and feces are determined using a validated analytical method.

-

Radiolabeled Studies: For studies involving ¹²⁵I-Ioversol, radioactivity in the samples is measured using a gamma counter.

-

Non-labeled Studies: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a standard method for quantifying unlabeled this compound. A typical HPLC method would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

-

Detection: UV detection at a wavelength of approximately 245 nm.

-

Sample Preparation: Plasma samples may require protein precipitation prior to injection onto the HPLC system. Urine samples are often diluted before analysis.

-

-

Visualizations

The following diagrams illustrate the conceptual and practical frameworks for studying the pharmacokinetics of this compound.

Caption: Experimental workflow for this compound excretion studies.

Methodological & Application

Application Notes and Protocols for Ioversol-Enhanced Micro-CT in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micro-computed tomography (micro-CT) is a powerful, non-invasive imaging modality that provides high-resolution, three-dimensional anatomical data, particularly valuable in preclinical research using murine models. However, the inherent low soft-tissue contrast in micro-CT necessitates the use of contrast agents to visualize vascular structures and differentiate tissues. Ioversol (marketed as Optiray™) is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical imaging. Its properties make it a suitable candidate for enhancing vascular contrast in preclinical micro-CT studies in mice. These application notes provide a detailed protocol for performing this compound-enhanced micro-CT for vascular imaging in mice.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound-enhanced micro-CT in mice, compiled from various preclinical studies. These values should be considered as a starting point and may require optimization based on the specific mouse model, scanner, and research question.

| Parameter | Value | Unit | Notes |

| Contrast Agent | |||

| Name | This compound (Optiray™ 350) | - | A common concentration used in preclinical imaging. |

| Iodine Concentration | 350 | mg I/mL | Optiray™ is available in various concentrations (e.g., 240, 300, 320, 350 mg I/mL). |

| Dosage | |||

| Intravenous (IV) Bolus | 1.4 | mL/kg | This is a suggested starting dose; optimization may be required. |

| ~100 | µL/mouse | For a typical 25g mouse. | |

| Administration | |||

| Route | Intravenous (tail vein) | - | |

| Injection Rate | Rapid bolus (e.g., over 10-30 seconds) | - | A consistent rate is crucial for reproducible results. |

| Imaging Window | |||

| Onset of Peak Vascular Enhancement | Immediate | seconds | This compound rapidly distributes in the vasculature. |

| Optimal Scanning Window | 0 - 5 | minutes post-injection | Due to the relatively short vascular half-life of this compound in rodents. |

| Micro-CT Scanner Parameters | |||

| Tube Voltage | 45 - 90 | kVp | Higher kVp can improve signal but may reduce contrast-to-noise ratio for iodine. |

| Tube Current | 150 - 500 | µA | Higher current improves signal-to-noise ratio but increases radiation dose. |

| Exposure Time per Projection | 100 - 500 | ms | Longer exposure times can reduce noise. |

| Number of Projections | 360 - 1000 | - | Over 180° or 360° rotation. |

| Voxel Size | 35 - 100 | µm | Isotropic voxel size is recommended for 3D analysis. |

| Scan Time | 2 - 15 | minutes | Dependent on the specific scanner and protocol settings. |

Experimental Protocols

This section details the step-by-step methodology for performing this compound-enhanced micro-CT in mice.

Animal Preparation

-

Acclimatization: Allow mice to acclimate to the housing facility for at least 72 hours before the imaging experiment.

-

Fasting: Fasting is generally not required for vascular imaging studies but may be considered for abdominal imaging to reduce gastrointestinal content. If fasting, provide water ad libitum.

-

Anesthesia: Anesthetize the mouse using a suitable method, such as isoflurane (B1672236) inhalation (1-3% in oxygen). Anesthesia is maintained throughout the procedure.

-

Catheterization (Optional but Recommended): For precise and repeatable injections, place a catheter in the lateral tail vein. This also minimizes the risk of extravasation.

-

Physiological Monitoring: Throughout the procedure, monitor the animal's respiratory rate and maintain its body temperature at 37°C using a heating pad.

This compound Administration

-

Warm the Contrast Agent: Gently warm the this compound solution to 37°C to reduce its viscosity and minimize potential physiological reactions.

-

Prepare the Syringe: Draw the calculated dose of this compound into a sterile syringe. Ensure there are no air bubbles.

-

Injection: Administer the this compound via the tail vein catheter or by direct tail vein injection as a rapid bolus. Start the micro-CT scan immediately after the injection is complete.

Micro-CT Image Acquisition

-

Pre-contrast Scan (Optional): Acquire a baseline micro-CT scan before contrast administration to serve as a control and for potential image registration.

-

Contrast-enhanced Scan: Initiate the scan immediately following the this compound injection to capture the arterial and early venous phases of vascular enhancement.

-

Scan Parameters: Use optimized scanner settings as outlined in the quantitative data table. The specific parameters will depend on the micro-CT system being used.

-

Respiratory Gating (Recommended): If imaging the thorax or abdomen, use respiratory gating to minimize motion artifacts.

Image Reconstruction and Analysis

-

Reconstruction: Reconstruct the acquired projection data into a 3D volume using the manufacturer's software. Apply appropriate corrections for beam hardening and ring artifacts.

-

Image Analysis: The reconstructed 3D dataset can be visualized and quantified using various image analysis software packages (e.g., Amira, Avizo, VGStudio MAX).

-

Vascular Analysis: Perform segmentation of the vascular tree to quantify parameters such as vessel volume, vessel density, and vessel diameter.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound-enhanced micro-CT in mice.

Key Steps and Logical Relationships

Caption: Logical relationship of key factors for successful micro-CT imaging.

Application Notes and Protocols for Ioversol in Small Animal Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol (commercially known as Optiray™) is a second-generation, non-ionic, low-osmolar iodinated contrast agent widely used in clinical and preclinical X-ray-based imaging, including computed tomography (CT). Its favorable safety profile and strong X-ray attenuation characteristics make it a suitable agent for enhancing the visualization of vascular structures and soft tissues in small animal models. These notes provide recommended dosages, administration protocols, and safety considerations for the use of this compound in preclinical imaging studies involving mice and rats.

Key Properties of this compound

This compound is supplied in various concentrations, typically ranging from 240 mg of iodine per milliliter (mgI/mL) to 350 mgI/mL. Its low osmolarity compared to ionic contrast agents reduces the risk of adverse physiological effects. Following intravenous administration, this compound is distributed throughout the extracellular space and is rapidly excreted by the kidneys.[1] This rapid clearance necessitates precise timing between injection and image acquisition for optimal vascular and tissue enhancement.

Recommended Dosage Guidelines

The appropriate dosage of this compound depends on the animal species, the specific imaging application, and the concentration of the contrast agent. The following tables summarize recommended starting dosages for common preclinical micro-CT applications. Researchers should optimize these starting points based on their specific experimental needs and imaging equipment.

Safety Note: The intravenous lethal dose (LD50) of this compound has been established as approximately 17 gI/kg for mice and 15 gI/kg for rats.[2][3] The recommended dosages are well below these levels.

Table 1: Recommended Intravenous (IV) this compound Dosages for Mice

| Imaging Application | This compound Concentration (mgI/mL) | Dosage (mL/kg) | Total Iodine Dose (gI/kg) | Typical Injection Volume (µL/25g mouse) |

| General Angiography | 320 - 350 | 1.5 - 2.0 | 0.48 - 0.70 | 37.5 - 50 |

| Tumor Enhancement | 320 - 350 | 1.0 - 1.5 | 0.32 - 0.53 | 25 - 37.5 |

| Renal Imaging | 240 - 320 | 1.0 - 1.5 | 0.24 - 0.48 | 25 - 37.5 |

Table 2: Recommended Intravenous (IV) this compound Dosages for Rats

| Imaging Application | This compound Concentration (mgI/mL) | Dosage (mL/kg) | Total Iodine Dose (gI/kg) | Typical Injection Volume (µL/250g rat) |

| General Angiography | 320 - 350 | 1.5 - 2.0 | 0.48 - 0.70 | 375 - 500 |

| Tumor Enhancement | 320 - 350 | 1.0 - 1.5 | 0.32 - 0.53 | 250 - 375 |

| Renal Imaging | 240 - 320 | 1.0 - 1.5 | 0.24 - 0.48 | 250 - 375 |

Note: Dosages are derived from pediatric clinical guidelines and preclinical safety data.[1][4] A target tissue concentration for effective enhancement in mouse tumor models is approximately 2 mgI/mL. Researchers can use this target to back-calculate specific doses if desired.

Experimental Protocols

Materials

-

This compound (Optiray™) at the desired concentration (e.g., 320 or 350 mgI/mL).

-

Sterile saline for flushing.

-

Animal restrainer appropriate for the species.

-

Heat lamp or warming pad.

-

Sterile syringes (1 mL) and needles (27-30 gauge for mice, 25-27 gauge for rats).

-

Anesthesia system (e.g., isoflurane).

-

Micro-CT imaging system.

Animal Preparation and Administration Workflow

The following diagram outlines the standard workflow for intravenous administration of this compound for micro-CT imaging.

Detailed Protocol for Intravenous Tail Vein Injection

-

Animal Preparation:

-

Anesthetize the animal using a calibrated vaporizer with isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

-

Place the animal in a prone position on the imaging bed, ensuring the tail is accessible.

-

Gently warm the tail using a heat lamp or a circulating warm water pad for 5-10 minutes to induce vasodilation, which makes the lateral tail veins more visible and easier to access.

-

-

Injection Procedure:

-

Draw up the calculated dose of this compound into a 1 mL syringe fitted with an appropriate gauge needle (27-30G for mice, 25-27G for rats). Ensure no air bubbles are present.

-

Clean the tail with an alcohol wipe.

-

Immobilize the tail gently. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

-

Inject the this compound as a slow, steady bolus over 15-30 seconds. Resistance during injection or the formation of a subcutaneous bleb indicates a failed attempt. If this occurs, withdraw the needle and attempt injection at a more proximal site on the vein.

-

Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

-

-

Imaging:

-

For angiography and general vascular imaging, begin the CT scan immediately after the injection is complete, as peak blood iodine levels occur right after administration.

-

For tumor imaging, where extravasation into the tumor interstitium is desired, scanning can be performed immediately and repeated over a 30-minute window to capture peak enhancement.

-

Dosage Selection Guide

Choosing the correct this compound dosage requires balancing image quality with animal safety. The following decision tree provides a logical guide for researchers to select an appropriate starting protocol.

References

- 1. reference.medscape.com [reference.medscape.com]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Intravenous Administration of Ioversol in Rats for Angiography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical and preclinical imaging to enhance the visualization of blood vessels and internal organs. Its favorable safety profile and diagnostic efficacy make it a suitable agent for angiographic studies in animal models, including rats. These application notes provide detailed protocols for the intravenous administration of this compound in rats for angiographic imaging, covering dosage, administration techniques, anesthesia, and imaging parameters. The information is intended to guide researchers in obtaining high-quality and reproducible angiographic data for their studies.

This compound is a tri-iodinated benzene (B151609) derivative that works by attenuating X-rays, thereby increasing the contrast of blood vessels against surrounding tissues.[1] Following intravenous administration, it is distributed throughout the vascular system and is primarily excreted unchanged by the kidneys.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, derived from preclinical studies in rats and product information.

Table 1: Physicochemical Properties and Toxicity of this compound

| Parameter | Value | Reference |

| Iodine Content | Available in concentrations of 240, 300, 320, and 350 mgI/mL | [4] |

| Osmolality (mOsm/kg H₂O) | 502 (for 240 mgI/mL) to 792 (for 350 mgI/mL) | [4] |

| Viscosity at 37°C (cP) | 3.0 (for 240 mgI/mL) to 9.0 (for 350 mgI/mL) | |

| LD50 (intravenous, rats) | 15 g I/kg |

Table 2: Recommended Dosage and Administration Parameters for this compound in Rats

| Parameter | Recommendation | Rationale/Reference |

| This compound Concentration | 300-350 mgI/mL | Higher concentrations provide better contrast for fine vascular structures. |

| Dosage | 1.0 - 2.0 mL/kg | Extrapolated from human pediatric doses (1.5-2.0 mL/kg) and rat toxicity studies showing no adverse effects at 0.8 g I/kg. This dosage provides a balance between optimal contrast and safety. |

| Administration Route | Intravenous (lateral tail vein) | Standard and minimally invasive route for systemic contrast administration in rats. |

| Injection Rate | Slow bolus (over 1-2 minutes) | Minimizes the risk of vascular overload and ensures even distribution of the contrast agent. |

Table 3: Pharmacokinetic Parameters of this compound in Rats (Qualitative)

| Parameter | Observation | Reference |

| Distribution | Rapidly distributed in the vascular space. | |

| Metabolism | Not significantly metabolized. | |

| Excretion | Primarily and rapidly excreted via the urine. 73-90% of the dose is excreted within 2 hours. | |

| Protein Binding | Does not bind to serum or plasma proteins. |

Experimental Protocols

Animal Preparation

-

Animal Model: Adult male or female Sprague-Dawley or Wistar rats (250-350g) are commonly used.

-